

A Comparative Spectroscopic Guide to Substituted Pyrido[3,2-d]pyrimidines

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Compound of Interest

Compound Name: 4,6-Dichloropyrido[3,2-d]pyrimidine

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This guide provides a comparative analysis of the spectroscopic properties of substituted pyrido[3,2-d]pyrimidines, a class of heterocyclic compounds of significant interest in medicinal chemistry. Due to their structural similarity to purines, these compounds are explored for various therapeutic applications, including as kinase inhibitors.^{[1][2]} Spectroscopic analysis is crucial for the structural elucidation and purity assessment of newly synthesized derivatives. However, it is noteworthy that the pyrido[3,2-d]pyrimidine isomer is less documented in scientific literature compared to its isomers like pyrido[2,3-d]pyrimidine, facing challenges in synthesis.^[3] This guide summarizes available spectroscopic data to aid researchers in characterizing these molecules.

Spectroscopic Data Comparison

The spectroscopic characteristics of pyrido[3,2-d]pyrimidines are highly dependent on the nature and position of their substituents. The following tables compile representative data from published literature to illustrate these relationships.

Table 1: ¹H NMR Spectroscopic Data of Representative Pyrido[3,2-d]pyrimidines

Compound	H-2 (δ , ppm, mult.)	H-4 (δ , ppm, mult.)	H-6 (δ , ppm, mult.)	H-7 (δ , ppm, mult.)	Other Signals (δ , ppm)	Reference
2,4-dichloro-pyrido[3,2-d]pyrimidine	9.15 (s)	-	8.85 (dd)	8.05 (dd)	-	[4]
4-amino-2-chloro-pyrido[3,2-d]pyrimidine	8.65 (s)	-	8.40 (dd)	7.70 (dd)	7.95 (br s, NH ₂)	[4]
Compound 10q (ATR Inhibitor)	8.78 (s)	-	8.52 (d)	7.81 (d)	Specific substituent signals detailed in source	[4]

Data are representative and may vary based on solvent and specific analogue structure. "mult." denotes multiplicity (s=singlet, d=doublet, dd=doublet of doublets, br s=broad singlet).

Table 2: ¹³C NMR Spectroscopic Data of Representative Pyrido[3,2-d]pyrimidines

Compound/Substituents	C-2 (δ , ppm)	C-4 (δ , ppm)	C-4a (δ , ppm)	C-6 (δ , ppm)	C-7 (δ , ppm)	C-8a (δ , ppm)	Reference
2,4-dichloro-pyrido[3,2-d]pyrimidine	154.5	161.0	119.5	156.0	128.0	159.5	[4]
4-amino-2-chloro-pyrido[3,2-d]pyrimidine	155.0	159.0	115.0	155.5	126.0	159.0	[4]

Note: Chemical shifts are indicative and sourced from studies on similar heterocyclic systems. Precise values require experimental verification.

Table 3: Mass Spectrometry (MS) Data

Compound/Substituents	Ionization Mode	Observed m/z [M+H] ⁺	Molecular Formula	Reference
ATR Inhibitor Derivative 10q	ESI	513.2	C ₂₇ H ₂₈ N ₆ O ₃	[4]
Seletalisib (PI3K δ inhibitor)	ESI	555.1	C ₂₄ H ₁₆ ClF ₃ N ₆ O ₂	[5]

ESI: Electrospray Ionization.

Experimental Protocols

The data presented in this guide are typically acquired using standard high-resolution spectroscopic techniques. The following are generalized experimental protocols that can be adapted for the analysis of novel pyrido[3,2-d]pyrimidine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, and transferred to a standard 5 mm NMR tube.[6]
- Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz, 400 MHz, or higher.[7]
- ¹H NMR Acquisition: Standard proton spectra are acquired with a sufficient number of scans to achieve an adequate signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (TMS).[8]
- ¹³C NMR Acquisition: Carbon spectra are typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A greater number of scans is usually required due to the low natural abundance of the ¹³C isotope.[8]
- Data Processing: The acquired Free Induction Decay (FID) is processed using Fourier transformation, followed by phase and baseline correction to obtain the final spectrum. For unequivocal assignment, 2D NMR experiments like COSY, HSQC, and HMBC can be employed.[9][10]

Mass Spectrometry (MS)

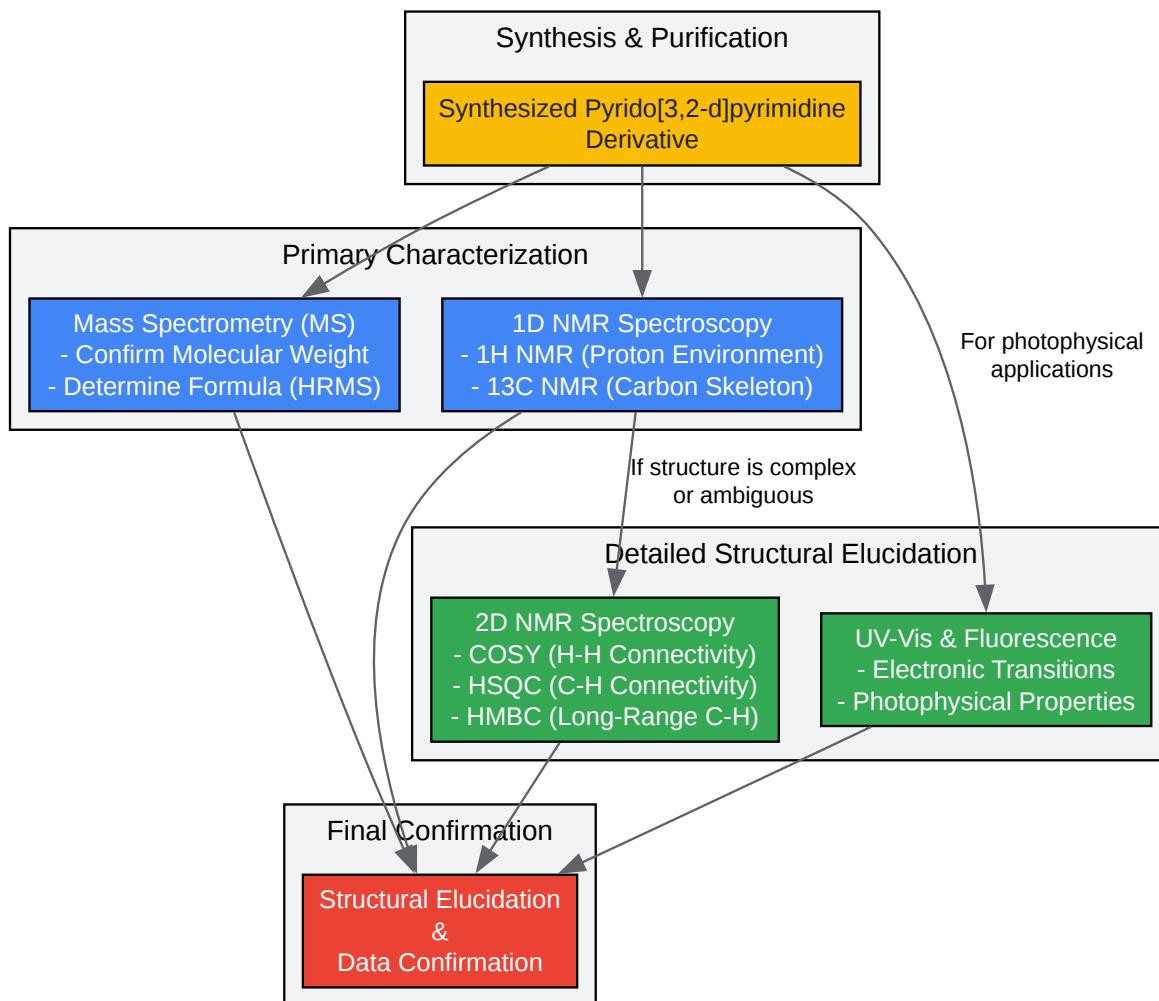
- Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) at a low concentration (typically in the µg/mL to ng/mL range).
- Instrumentation: High-resolution mass spectra are typically obtained using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.
- Data Acquisition: The analysis is performed in positive or negative ion mode to detect the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻, respectively, allowing for the determination of the accurate mass and confirmation of the elemental composition.

UV-Visible (UV-Vis) Spectroscopy

- Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
- Data Acquisition: The absorbance spectrum is recorded over a wavelength range of approximately 200-800 nm using a dual-beam UV-Vis spectrophotometer. The wavelength of maximum absorption (λ_{max}) is reported.

Logical Workflow for Spectroscopic Analysis

The structural confirmation of a newly synthesized substituted pyrido[3,2-d]pyrimidine derivative follows a logical progression of spectroscopic analyses. This workflow ensures that comprehensive data is collected for unambiguous characterization.



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Caption: Workflow for the spectroscopic characterization of pyrido[3,2-d]pyrimidines.

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